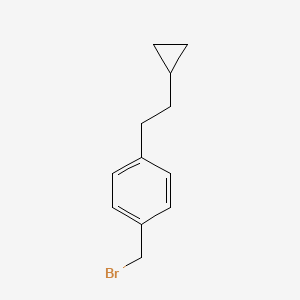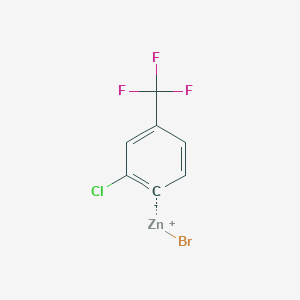
2-Chloro-4-(trifluoromethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(trifluoromethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide typically involves the reaction of 2-Chloro-4-(trifluoromethyl)iodobenzene with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trifluoromethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidative Addition: Palladium or nickel catalysts.
Transmetalation: Boron or silicon reagents.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)phenylzinc bromide is extensively used in scientific research due to its versatility in organic synthesis:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials with specific properties, such as polymers and electronic materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the desired biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylzinc bromide
- 3-(Trifluoromethyl)phenylzinc bromide
- 2-(Trifluoromethyl)phenylzinc bromide
Comparison: Compared to its analogs, 2-Chloro-4-(trifluoromethyl)phenylzinc bromide offers unique reactivity due to the presence of both chloro and trifluoromethyl groups. This combination enhances its utility in selective cross-coupling reactions, providing access to a broader range of biaryl compounds .
Properties
Molecular Formula |
C7H3BrClF3Zn |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-3-(trifluoromethyl)benzene-6-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI Key |
PGCIHZJFHUBDDB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)C(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


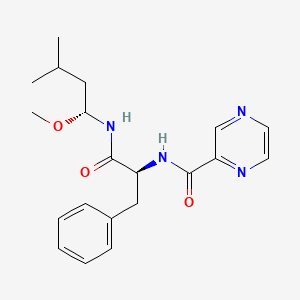
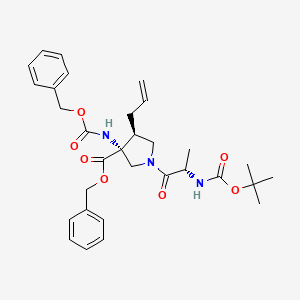
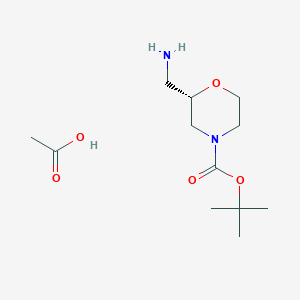
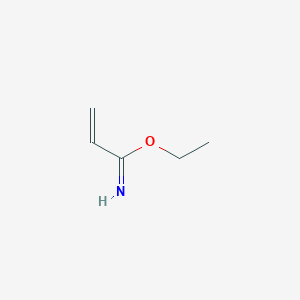
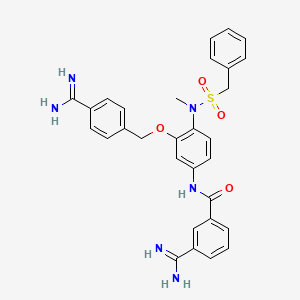
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)

![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)
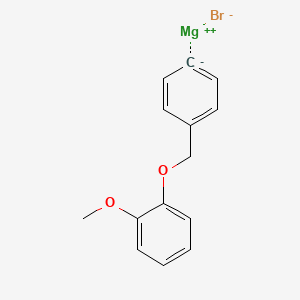
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)
![4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)
